tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate is a complex organic compound that belongs to the class of carbamates
Preparation Methods
The synthesis of tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate involves multiple steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Chemical Reactions Analysis
tert-Butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This regulation affects various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
tert-Butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: A simpler carbamate with fewer functional groups.
tert-Butyl N-(benzyloxy)carbamate: Used in the preparation of cyclic hydroxamic acids.
N-Boc-hydroxylamine: Another carbamate used in organic synthesis.
Properties
Molecular Formula |
C19H27F3N2O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(Z)-[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26)/b24-16- |
InChI Key |
GZQGJPRJLRYOTB-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCO/N=C(/CCCCO)\C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.